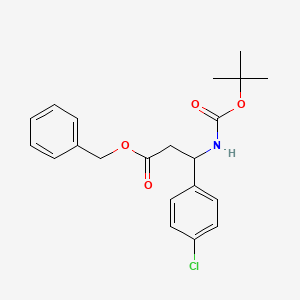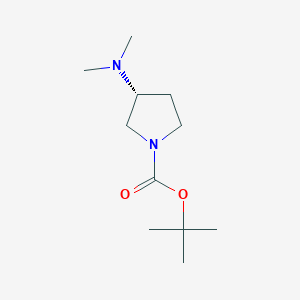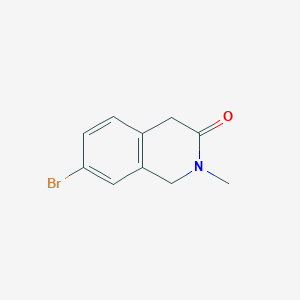
7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
Übersicht
Beschreibung
7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is a chemical compound with the CAS Number: 877265-10-6 . It has a molecular weight of 240.1 and is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 7-bromo-2-methyl-1,4-dihydro-3(2H)-isoquinolinone . The InChI code is 1S/C10H10BrNO/c1-12-6-8-4-9(11)3-2-7(8)5-10(12)13/h2-4H,5-6H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is a compound that has been studied for its potential in synthesizing various chemical structures. For instance, Armengol, Helliwell, and Joule (2000) explored the synthesis of bromoisoquinolines using a Pomeranz-Fritsch ring synthesis modification (Armengol, Helliwell, & Joule, 2000).
- Zlatoidský and Gabos (2009) described the synthesis of tetrahydroisoquinoline via reductive amination, highlighting the compound's versatility in organic synthesis (Zlatoidský & Gabos, 2009).
- Nikiforova et al. (2019) explored its reaction with zinc and dihydroisoquinoline derivatives to produce novel compounds, demonstrating its reactivity and potential for creating diverse chemical structures (Nikiforova et al., 2019).
Catalytic and Mechanistic Studies
- The work by He et al. (2016) on the rhodium-catalyzed synthesis of bromo-1,2-dihydroisoquinolines provides insight into the mechanisms of complex chemical reactions and the role of catalysts in organic synthesis (He et al., 2016).
- Schöneboom et al. (2003) conducted a computational assessment of the electronic structure of dihydroquinoline derivatives, which helps in understanding the electronic nature and reactivity of such compounds (Schöneboom et al., 2003).
Potential in Medicinal Chemistry
- Zhu et al. (2011) explored the synthesis and crystal structure of dihydroisoquinolines, which showed moderate antitumor activities, indicating the potential application of this compound in medicinal chemistry (Zhu et al., 2011).
- The study by Schuster and Raubenheimer (2006) on the synthesis of remote N-heterocyclic carbene complexes with no heteroatom in the carbene carbon-containing ring highlights its potential use in the development of new pharmaceuticals (Schuster & Raubenheimer, 2006).
Natural Product Derivation and Analysis
- Research by Ma et al. (2007) on bromophenols and brominated tetrahydroisoquinolines from red algae illustrates the compound's relevance in natural product chemistry and potential pharmacological applications (Ma et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-bromo-2-methyl-1,4-dihydroisoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-12-6-8-4-9(11)3-2-7(8)5-10(12)13/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPDCQDJDZSIOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(CC1=O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695090 | |
| Record name | 7-Bromo-2-methyl-1,4-dihydroisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877265-10-6 | |
| Record name | 7-Bromo-2-methyl-1,4-dihydroisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


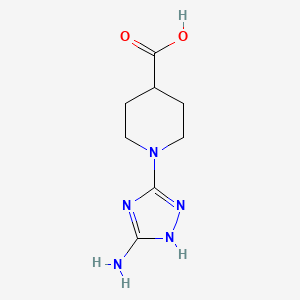
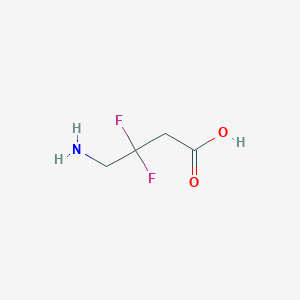
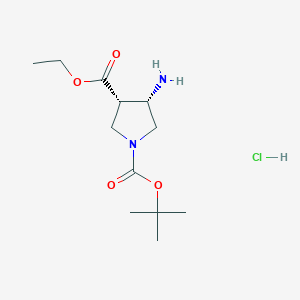
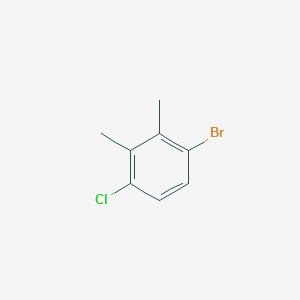
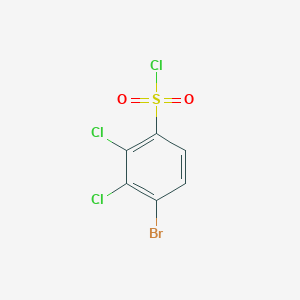
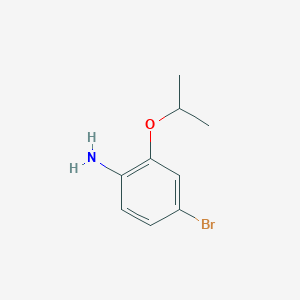

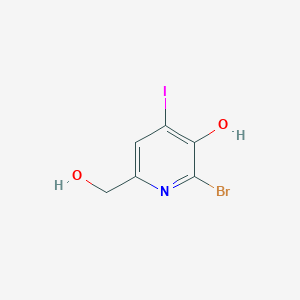
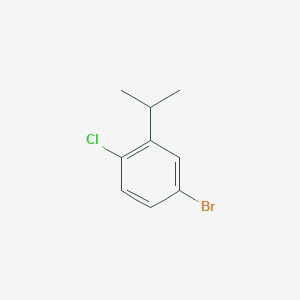
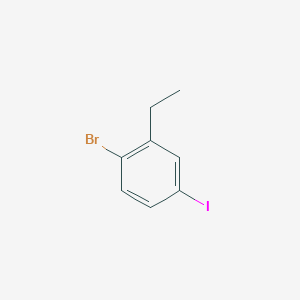
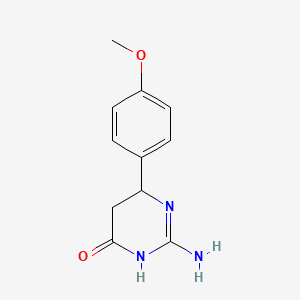
![5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B1524128.png)
